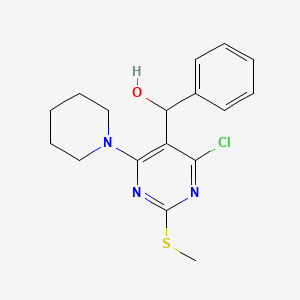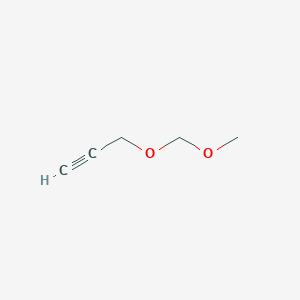
1-Propyne,3-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyne,3-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Propyne,3-(methoxymethoxy)- are not well-documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyne,3-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH3OCH2Cl)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Propyne,3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propyne,3-(methoxymethoxy)- involves its interaction with various molecular targets. The triple bond in the propyne group is highly reactive, allowing it to participate in addition reactions. The methoxymethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are facilitated by the compound’s electronic structure, which makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Propargyl alcohol (C3H4O): Similar structure but lacks the methoxymethoxy group.
Methoxymethyl chloride (CH3OCH2Cl): Contains the methoxymethyl group but lacks the propyne group.
Propargyl methoxymethyl ether (C5H8O2): Similar structure with slight variations in functional groups.
Uniqueness: 1-Propyne,3-(methoxymethoxy)- is unique due to the combination of the propyne and methoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
3-(methoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3 |
InChI-Schlüssel |
HWLHJDIDFDIRDN-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
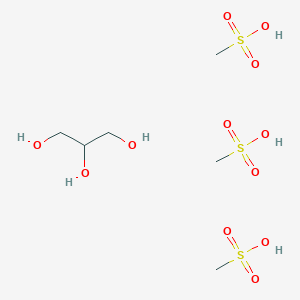
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
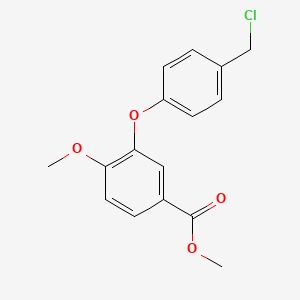

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

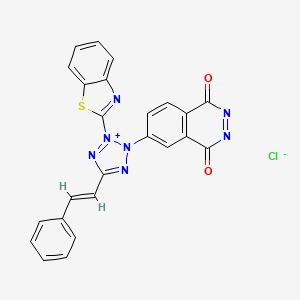
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
